

Technical Guide: Characterization and Control of 4-Chloro-7-methoxyquinolin-6-ol

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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol

CAS No.: 205448-74-4

Cat. No.: B3114859

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Executive Summary

4-Chloro-7-methoxyquinolin-6-ol (CAS: 205448-74-4) serves a dual role in pharmaceutical development: it is a versatile building block for next-generation kinase inhibitors and a Critical Process Impurity (CPI) in the manufacturing of 6,7-dimethoxyquinoline-based drugs (e.g., Cabozantinib).

Its unique chemical architecture—featuring a labile chlorine at the C4 position and a nucleophilic hydroxyl group at C6—allows for orthogonal functionalization. However, this same reactivity necessitates rigorous analytical control to distinguish it from its regioisomer (4-chloro-6-methoxyquinolin-7-ol) and the fully methylated analog. This guide provides a self-validating framework for its identification, quantification, and handling.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Property	Specification
IUPAC Name	4-Chloro-7-methoxyquinolin-6-ol
CAS Number	205448-74-4
Molecular Formula	C ₁₀ H ₈ ClNO ₂
Molecular Weight	209.63 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Calculated)	~8.5 (Phenolic OH), ~4.2 (Quinoline N)
Melting Point	>200°C (Decomposition often observed)

Structural Context

The molecule consists of a quinoline core substituted with:

- C4-Chloro: Highly electrophilic, susceptible to S_NAr displacement by amines or anilines.
- C6-Hydroxyl: Nucleophilic handle for etherification; also the site of metabolic demethylation in related drugs.
- C7-Methoxy: Electron-donating group, stabilizing the ring system.

Synthetic Pathways & Impurity Logic[9]

Understanding the origin of this molecule is essential for controlling it in drug substances.

Pathway A: De Novo Synthesis (Scaffold Production)

Used when the molecule is the desired starting material for novel SAR (Structure-Activity Relationship) studies.

- Cyclization: Starting from 4-amino-2-methoxyphenol, reaction with Meldrum's acid or ethyl ethoxymethylenemalonate (Gould-Jacobs reaction) yields the 4-hydroxy quinolone.

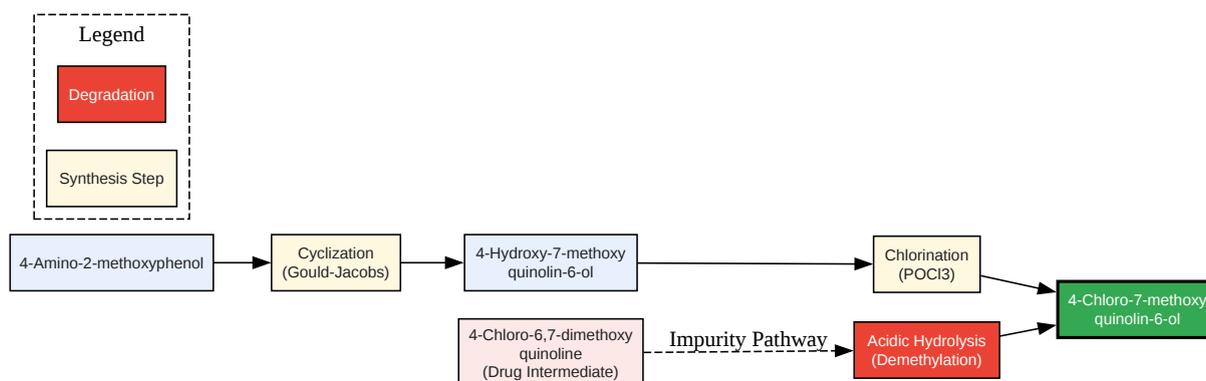
- Chlorination: Treatment with POCl_3 converts the 4-OH to 4-Cl.

Pathway B: Impurity Formation (Degradation)

In the production of Cabozantinib or Tivozanib (which possess a 6,7-dimethoxy core), this molecule appears as Impurity 22 via:

- Incomplete Methylation: During the synthesis of the dimethoxy precursor.
- Acidic Hydrolysis: Exposure of the dimethoxy intermediate to strong acids (e.g., HBr , AlCl_3) can selectively demethylate the position ortho to the methoxy group.

Visualization: Synthesis & Impurity Flow



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Figure 1: Synthetic origins and degradation pathways leading to **4-Chloro-7-methoxyquinolin-6-ol**.

Analytical Characterization (The Core)

This section details the self-validating protocols required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR)

Differentiation between the 6-ol/7-OMe and 6-OMe/7-ol regioisomers is the primary challenge.

Protocol: Dissolve 5-10 mg in DMSO-d₆. Key Assignments:

- ¹H NMR (500 MHz, DMSO-d₆):
 - δ 10.2 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O). Absence indicates the dimethoxy analog.
 - δ 8.55 ppm (d, J=4.8 Hz, 1H): H-2 (Characteristic of quinoline).
 - δ 7.45 ppm (d, J=4.8 Hz, 1H): H-3.
 - δ 7.40 ppm (s, 1H): H-8 (Proton adjacent to OMe).
 - δ 7.32 ppm (s, 1H): H-5 (Proton adjacent to OH).
 - δ 3.96 ppm (s, 3H): -OCH₃.[\[1\]](#)

Validation (NOE Experiment): To confirm Regiochemistry (6-OH vs 7-OH):

- Irradiate the Methoxy signal at 3.96 ppm.
- Observation: Strong NOE enhancement of the singlet at δ 7.40 ppm confirms the OMe is at C7 (adjacent to H8).
- Contrast: If the OMe were at C6, it would enhance H5 (the proton para to the Nitrogen ring fusion, typically more shielded).

Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

- Parent Ion [M+H]⁺: m/z 210.0 and 212.0 (3:1 ratio due to ³⁵Cl/³⁷Cl).
- Fragmentation:

- Loss of CH₃ (M-15) is common in methoxy-quinolines.
- Loss of CO (M-28) from the phenol moiety.

HPLC Method for Impurity Control

This method separates the 6-OH impurity from the 6,7-dimethoxy drug substance.

Parameter	Condition	Rationale
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 μm)	Stable at low pH; resolves polar phenols.
Mobile Phase A	0.1% Formic Acid in Water	Low pH suppresses silanol activity and ionizes the quinoline N.
Mobile Phase B	Acetonitrile	Strong eluting solvent.
Gradient	5% B to 95% B over 20 min	Gradient elution required for diverse polarity.
Flow Rate	1.0 mL/min	Standard pressure limits.
Detection	UV at 254 nm	Max absorption for quinoline core.
Retention Time	~6.5 min (6-OH) vs ~9.2 min (Dimethoxy)	The 6-OH is significantly more polar and elutes earlier.

Experimental Workflow: Functionalization

The primary utility of this scaffold is the SNAr reaction at C4 followed by etherification at C6.

Step-by-Step Protocol: SNAr Displacement

- Setup: Charge a reaction vessel with **4-Chloro-7-methoxyquinolin-6-ol** (1.0 eq) and anhydrous DMF (10 volumes).
- Reagent: Add the aniline nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

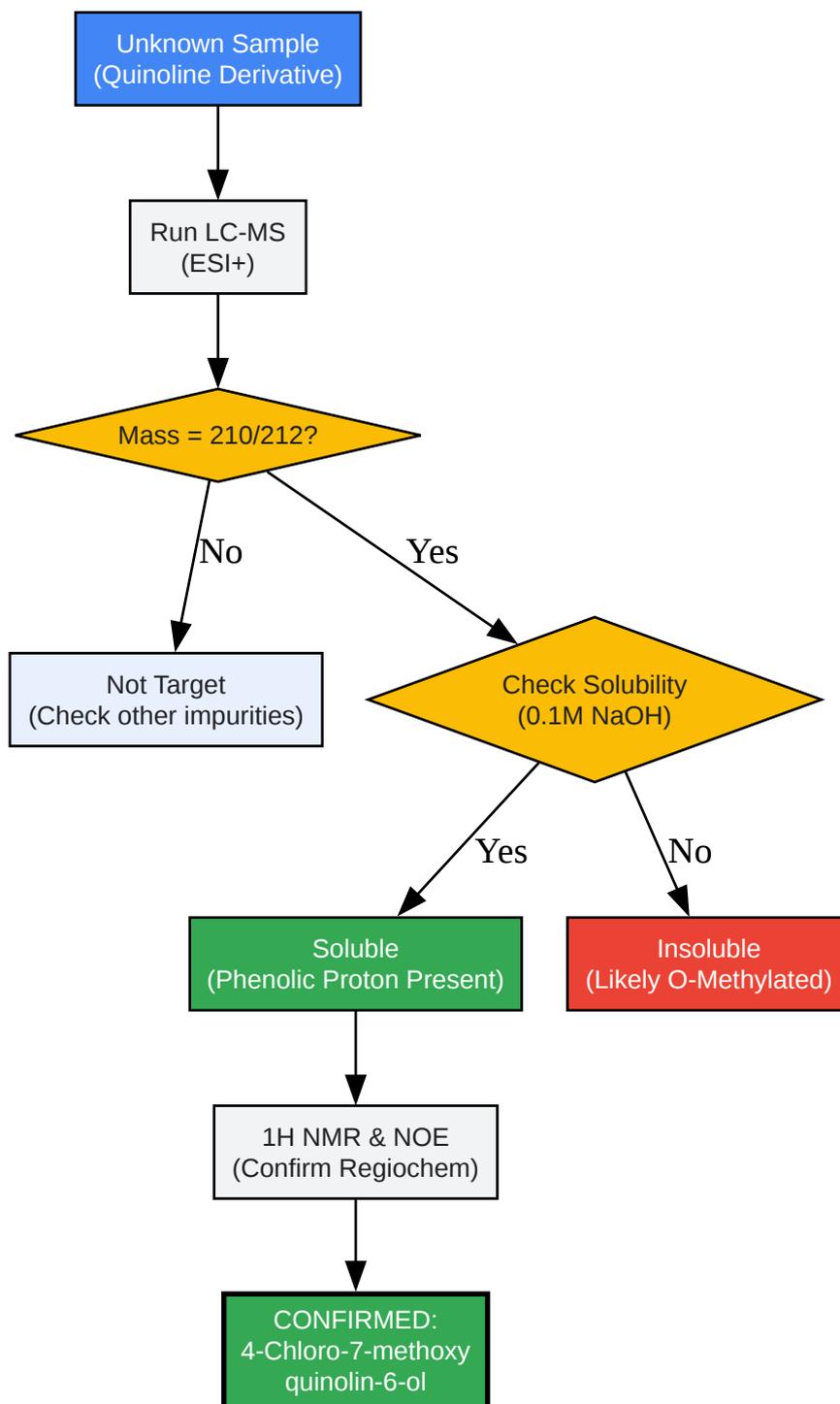
- Catalyst: No base is initially added to prevent phenoxide formation which could compete. Use catalytic HCl (in dioxane) if the aniline is unreactive.
- Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC (disappearance of starting material at RRT 1.0).
- Workup: Cool to RT. Pour into ice water. The hydrochloride salt of the product often precipitates. Filter and wash with diethyl ether.

Safety & Handling

- Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).
- Sensitization: Quinoline derivatives are known sensitizers. Use double gloving (Nitrile) and work in a fume hood.
- Storage: Store at 2-8°C under inert atmosphere (Argon). Phenolic compounds are prone to oxidation (browning) upon air exposure.

Analytical Decision Tree

Use this logic flow to determine if an unknown batch contains the 6-OH impurity.



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Figure 2: Analytical decision tree for confirming the identity of **4-Chloro-7-methoxyquinolin-6-ol**.

References

- Synthesis and Antineoplastic Activity of Quinoline Derivatives. CSIRO Publishing. (2008). Detailed synthesis and spectral data for 4-(3-Chlorophenylamino)-7-methoxyquinolin-6-ol derivatives.
- Cabozantinib Impurity 22 (**4-chloro-7-methoxyquinolin-6-ol**). Simson Pharma. Catalog entry confirming status as a known impurity in Cabozantinib API.
- Preparation method of lenvatinib intermediate. Google Patents (CN116874420A). Discusses related quinoline intermediates and chlorination protocols.
- Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives. BenchChem. Technical overview of the scaffold's utility in c-Met inhibition. [2]
- **4-chloro-7-methoxyquinolin-6-ol** Product Data. Fluorochem. Physical properties and safety data.

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Sources

- 1. connectsci.au [connectsci.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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